molecular formula C10H7BrN2O4 B1413884 Ethyl 4-bromo-2-cyano-3-nitrobenzoate CAS No. 1805102-54-8

Ethyl 4-bromo-2-cyano-3-nitrobenzoate

Cat. No.: B1413884
CAS No.: 1805102-54-8
M. Wt: 299.08 g/mol
InChI Key: HGTVNFWJWSFZRE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-3-nitrobenzoate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom, and finally, a cyanation reaction to introduce the cyano group. Each step requires specific reagents and conditions:

    Nitration: Ethyl benzoate is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Bromination: The nitro compound is then reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Cyanation: The bromo-nitro compound undergoes a cyanation reaction using a cyanide source like copper(I) cyanide under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up these reactions with appropriate safety measures and optimization to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-3-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The primary product is the corresponding amine derivative.

    Hydrolysis: The main product is 4-bromo-2-cyano-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its reactivity and potential effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-cyano-3-nitrobenzoate: Similar structure but with different positioning of the bromine and cyano groups.

    Methyl 4-bromo-2-cyano-3-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-Bromo-2-cyano-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)9(13(15)16)7(6)5-12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTVNFWJWSFZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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